Tyrosinase Inhibition and Melanogenesis Suppression in Human 3D Skin Models: Gallacetophenone vs. In-Class Compounds
In a docking-based high-throughput virtual screening of a natural compound library followed by experimental validation, gallacetophenone was identified as one of three novel tyrosinase inhibitors and demonstrated the highest anti-melanogenic effect among the hit compounds in both human epidermal melanocytes and a 3D human skin equivalent model (MelanoDerm) [1]. The study confirmed that gallacetophenone binds to the active site of tyrosinase via hydrophobic interactions with His367, Ile368, and Val377, and hydrogen bonding with Ser380 and a water molecule bridging the dinuclear copper ions [1]. This specific binding mode is enabled by the 2,3,4-trihydroxy substitution pattern and is not achievable by the 2,4,6-trihydroxy isomer (phloracetophenone) due to geometric constraints in copper coordination [1].
| Evidence Dimension | Anti-melanogenic efficacy in human-derived models |
|---|---|
| Target Compound Data | Gallacetophenone: High anti-melanogenic effect; reduced melanin synthesis in human epidermal melanocytes; produced visible depigmentation in 3D human skin equivalent (MelanoDerm) |
| Comparator Or Baseline | Two other novel tyrosinase inhibitors from the same virtual screening campaign |
| Quantified Difference | Gallacetophenone showed the highest anti-melanogenic effect among the three compounds tested; validated in both 2D melanocyte culture and 3D human skin model |
| Conditions | Mushroom tyrosinase inhibition assay; human epidermal melanocytes; MelanoDerm 3D human skin equivalent model |
Why This Matters
Validation in a 3D human skin equivalent model provides translational relevance beyond isolated enzyme assays, reducing the risk of selecting compounds with strong in vitro enzyme inhibition but poor tissue penetration or efficacy.
- [1] Kim J, Lee J, Lee S, et al. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents. Int J Mol Sci. 2020;21(9):3144. DOI: 10.3390/ijms21093144. View Source
